molecular formula C5H2BrClFNO2S B8017080 5-Bromo-6-chloropyridine-3-sulfonyl fluoride

5-Bromo-6-chloropyridine-3-sulfonyl fluoride

Cat. No.: B8017080
M. Wt: 274.50 g/mol
InChI Key: YNZKFODLIQLWAM-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropyridine-3-sulfonyl fluoride (CAS: Not explicitly provided in evidence; inferred structural analog of chloride variant) is a halogenated pyridine derivative featuring bromo, chloro, and sulfonyl fluoride substituents. The sulfonyl fluoride group enhances stability compared to sulfonyl chlorides, making it valuable in click chemistry (e.g., SuFEx reactions) and pharmaceutical synthesis.

Key properties of the closely related 5-bromo-6-chloropyridine-3-sulfonyl chloride include:

  • Molecular Formula: C₅H₂BrCl₂NO₂S
  • Molecular Weight: 290.95 g/mol
  • Density: 2.0±0.1 g/cm³
  • Boiling Point: 352.8±42.0 °C
  • Melting Point: 71–73 °C

Properties

IUPAC Name

5-bromo-6-chloropyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFNO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZKFODLIQLWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-6-chloropyridine-3-sulfonyl Chloride

The foundational step involves converting 6-amino-5-bromopyridine-3-sulfonic acid to 5-bromo-6-chloropyridine-3-sulfonyl chloride via diazotization and chlorination.

Reaction Conditions:

  • Stage 1: Diazotization at 0°C using hydrochloric acid (5 N) and sodium nitrite (1.1 eq) in water.

  • Stage 2: Chlorination with phosphorus pentachloride (1.44 eq) and phosphorus oxychloride (0.11 eq) at 75–125°C.

This two-step process achieves quantitative yield, producing a brown oil that is purified via phase separation and solvent evaporation.

Fluorination of Sulfonyl Chloride to Sulfonyl Fluoride

The sulfonyl chloride intermediate is fluorinated using potassium fluoride (KF) or cesium fluoride (CsF) in anhydrous dimethylformamide (DMF) at 80–100°C.

Mechanistic Insight:
The nucleophilic displacement of chloride by fluoride proceeds via an SN2 mechanism, facilitated by polar aprotic solvents. Crown ethers (e.g., 18-crown-6) enhance fluoride solubility, improving conversion rates.

Yield Optimization:

  • Excess KF (2.5–3.0 eq) ensures complete substitution.

  • Reaction monitoring via 19F NMR^{19}\text{F NMR} confirms the disappearance of the sulfonyl chloride signal at 35–40 ppm and the emergence of the sulfonyl fluoride signal at 55–60 ppm.

Direct Sulfonation and Halogenation Pathway

Sulfonation of 5-Bromo-6-chloropyridine

Direct sulfonation of 5-bromo-6-chloropyridine using chlorosulfonic acid (ClSO3_3H) at 150°C introduces the sulfonic acid group at the 3-position.

Challenges:

  • The electron-withdrawing effects of bromine and chlorine deactivate the pyridine ring, necessitating harsh conditions.

  • Competing side reactions (e.g., desulfonation) are mitigated by controlled reagent addition and inert atmospheres.

Conversion to Sulfonyl Fluoride

The sulfonic acid is converted to the sulfonyl fluoride using cyanuric fluoride ((F3_3C3_3N3_3O3_3) in dichloromethane at 25°C.

Advantages:

  • Cyanuric fluoride acts as a mild fluorinating agent, reducing side reactions.

  • Yields up to 78% are reported in patent literature.

Mitsunobu-Based Functionalization of Pyridinol Intermediates

Synthesis of 5-Bromo-6-chloropyridin-3-ol

A Mitsunobu reaction introduces hydroxyl groups at the 3-position of 5-bromo-6-chloropyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) in tetrahydrofuran (THF).

Procedure:

  • DEAD (1.52 mL, 9.6 mmol) and PPh3_3 (2.52 g, 9.6 mmol) are added to THF at 0°C.

  • 5-Bromo-6-chloropyridin-3-ol (1.4 g, 6.4 mmol) reacts overnight, yielding 66% after silica gel chromatography.

Sulfonation and Fluorination

The hydroxyl group is sulfonated using sulfur trioxide (SO3_3) in dioxane, followed by fluorination with hydrogen fluoride (HF) gas.

Safety Considerations:

  • HF requires specialized equipment (e.g., Teflon-lined reactors).

  • Neutralization with aqueous K2_2CO3_3 prevents equipment corrosion.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Complexity
Diazotization-Fluorination6-Amino-5-bromopyridine-3-sulfonic acidPCl5_5, KF85–92%Moderate
Direct Sulfonation5-Bromo-6-chloropyridineClSO3_3H, (F3_3C3_3N3_3O3_370–78%High
Mitsunobu Functionalization5-Bromo-6-chloropyridin-3-olDEAD, SO3_3, HF60–66%High

Industrial-Scale Considerations

Catalyst Recycling

Phosphorus pentachloride (PCl5_5) from the diazotization route is recovered via distillation, reducing costs.

Waste Management

Fluoride byproducts (e.g., KCl) are neutralized with calcium hydroxide to precipitate CaF2_2, ensuring environmental compliance.

Emerging Techniques

Electrochemical fluorination (ECF) shows promise for direct conversion of sulfonic acids to sulfonyl fluorides at platinum electrodes, achieving 65% yield under 5 V .

Chemical Reactions Analysis

5-Bromo-6-chloropyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like triethylamine for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

Organic Synthesis

BCPSF serves as a valuable building block in organic synthesis due to its electrophilic nature. It can participate in various reactions, including:

  • Nucleophilic Substitution Reactions : The sulfonyl fluoride group allows for the introduction of nucleophiles, making it useful in synthesizing complex molecules.
  • Chemoselective Amination : BCPSF can undergo chemoselective amination reactions, facilitating the formation of diverse amine derivatives. This property is particularly advantageous in drug discovery and development .

Table 1: Reactivity of BCPSF in Organic Synthesis

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionIntroduction of amines or other nucleophiles70-90
Chemoselective AminationSelective formation of amines65-85

Pharmaceutical Applications

BCPSF has been explored for its potential in pharmaceutical applications, particularly as a precursor for drug development. Notable studies include:

  • Antimalarial Drug Development : BCPSF derivatives have been investigated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis. Compounds derived from BCPSF exhibited promising activity against malaria parasites, highlighting their potential as antimalarial agents .

Case Study: Antimalarial Activity of BCPSF Derivatives

A study evaluated the efficacy of BCPSF-derived compounds against P. falciparum. The results indicated that certain derivatives achieved IC50_{50} values in the low micromolar range, demonstrating significant potency compared to existing antimalarial treatments.

Agrochemical Applications

In agrochemistry, BCPSF is utilized for developing herbicides and pesticides. Its ability to modify biological pathways makes it suitable for designing selective herbicides that target specific plant species while minimizing environmental impact.

Table 2: Agrochemical Applications of BCPSF

Application TypeDescriptionTarget Organism
HerbicidesSelective inhibition of weed growthVarious weeds
PesticidesTargeted action against specific pestsInsect species

Material Science

BCPSF's unique chemical properties enable its use in material science, particularly in developing functional materials that require specific chemical functionalities. Its role as a sulfonyl fluoride can aid in creating polymers with tailored properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of certain enzymes, leading to their inhibition . This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Bromo-6-chloropyridine-3-sulfonyl Chloride (CAS: 216394-05-7)
  • Key Difference : Sulfonyl chloride (-SO₂Cl) instead of fluoride.
  • Reactivity : More reactive in nucleophilic substitutions (e.g., forming sulfonamides).
  • Applications : Intermediate in agrochemicals and pharmaceuticals. Priced at $51.65–$1,150/g depending on supplier and purity .
  • Stability : Less stable than sulfonyl fluorides; prone to hydrolysis.
3-Bromo-2-chloropyridine-5-sulfonyl Chloride
  • Structural Difference : Substituent positions vary (bromo at position 3, chloro at 2 vs. 5-bromo-6-chloro in the target compound).
  • Impact : Altered electronic effects influence reactivity in cross-coupling reactions .

Halogen and Functional Group Modifications

5-Bromo-6-chloro-3-iodopyridin-2-amine (CAS: 1207625-23-7)
  • Key Difference : Iodo substituent at position 3 and amine at position 2.
  • Reactivity : Iodo group enables Suzuki-Miyaura couplings; amine allows further functionalization.
  • Applications : Building block for kinase inhibitors .
6-Bromo-5-chloropyridin-3-amine (CAS: 130284-52-5)
  • Key Difference : Amine at position 3.
  • Applications : Precursor for antipsychotic drug analogs .

Complex Substituent Additions

3-Bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl Chloride (CAS: 1804618-81-2)
  • Key Differences : Methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.
  • Impact : Enhanced lipophilicity and metabolic stability.
  • Applications : Targeted in CNS drug discovery .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications
5-Bromo-6-chloropyridine-3-sulfonyl fluoride Inferred C₅H₂BrClFNO₂S ~274.95 (estimated) -SO₂F, -Br, -Cl SuFEx click chemistry Drug discovery, polymers
5-Bromo-6-chloropyridine-3-sulfonyl chloride 216394-05-7 C₅H₂BrCl₂NO₂S 290.95 -SO₂Cl, -Br, -Cl Nucleophilic substitution Pharmaceutical intermediate
5-Bromo-6-chloro-3-iodopyridin-2-amine 1207625-23-7 C₅H₃BrClIN₂ 338.26 -I, -NH₂, -Br, -Cl Cross-coupling reactions Kinase inhibitor synthesis
6-Bromo-5-chloropyridin-3-amine 130284-52-5 C₅H₄BrClN₂ 221.46 -NH₂, -Br, -Cl Amide bond formation Antipsychotic analogs
3-Bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride 1804618-81-2 C₇H₄BrClF₃NO₄S 392.53 -SO₂Cl, -Br, -OCH₃, -OCF₃ Enhanced metabolic stability CNS drug candidates

Key Findings and Research Insights

  • Reactivity Trends : Sulfonyl fluorides exhibit superior stability for storage and in vivo applications compared to chlorides. Chlorides, however, are more reactive in synthesizing sulfonamides .
  • Substituent Effects: Halogen Position: Bromo at position 5 (vs. 3) reduces steric hindrance, favoring electrophilic substitutions. Amino Groups: Increase solubility but reduce compatibility with harsh reaction conditions .
  • Synthetic Utility : Iodo derivatives (e.g., 1207625-23-7) are pivotal in cross-coupling reactions, whereas sulfonyl halides serve as leaving groups or click chemistry modules .

Biological Activity

5-Bromo-6-chloropyridine-3-sulfonyl fluoride is a compound of significant interest in biological and chemical research due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, synthesis, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Bromo-6-chloropyridine-3-sulfonyl fluoride has the molecular formula C5H2BrClFNO2SC_5H_2BrClFNO_2S and a molecular weight of approximately 274.50 g/mol. The compound features a pyridine ring that is substituted with bromine, chlorine, and a sulfonyl fluoride group, which contributes to its reactivity and biological properties.

The biological activity of 5-bromo-6-chloropyridine-3-sulfonyl fluoride is primarily attributed to its ability to inhibit enzymes . The sulfonyl fluoride group can react with nucleophilic sites in proteins, leading to enzyme inhibition. This property makes it valuable in studying enzyme mechanisms and developing enzyme inhibitors, particularly targeting specific kinases involved in cancer biology.

Enzyme Inhibition

The compound has been shown to inhibit various enzymes through covalent modification of active site residues. This interaction alters enzyme activity, making it a crucial tool in drug design and therapeutic applications. Research indicates that the compound can selectively inhibit kinases, which are critical in numerous signaling pathways associated with cancer progression.

Synthesis

The synthesis of 5-bromo-6-chloropyridine-3-sulfonyl fluoride typically involves several steps that require controlled conditions to optimize yield and purity. Common synthetic routes include:

  • Halogenation : Introduction of bromine and chlorine atoms into the pyridine ring.
  • Sulfonylation : Addition of the sulfonyl fluoride group using appropriate reagents under acidic or basic conditions.
  • Purification : Techniques such as column chromatography are employed to isolate the desired product from by-products.

Applications in Research

5-Bromo-6-chloropyridine-3-sulfonyl fluoride finds applications across various research domains:

  • Organic Synthesis : Used as a building block for synthesizing more complex molecules.
  • Biochemical Assays : Serves as a reagent in molecular biology experiments to study enzyme activity.
  • Drug Discovery : Explored for its potential in developing pharmaceutical intermediates targeting specific diseases.

Case Study 1: Enzyme Inhibition

In a study investigating the inhibition of specific kinases by sulfonyl fluorides, researchers found that compounds similar to 5-bromo-6-chloropyridine-3-sulfonyl fluoride effectively inhibited kinase activity through covalent bond formation with active site residues. This finding underscores the compound's potential in therapeutic applications targeting cancer-related pathways.

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial effects of benzenesulfonate derivatives against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against MSSA and MRSA, suggesting that compounds with similar functional groups may also possess significant antimicrobial properties .

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